molecular formula C10H13NOS B11798082 2-(Thiophen-3-yl)piperidine-1-carbaldehyde

2-(Thiophen-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11798082
M. Wt: 195.28 g/mol
InChI Key: SZXDTDFSNNYWOK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a thiophene ring attached to a piperidine ring with an aldehyde functional group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives. One common method is the microwave-assisted synthesis, which is solvent- and catalyst-free, making it an eco-friendly approach . The reaction conditions involve exposing the reactants to microwave irradiation at 900 W, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for thiophene-based compounds often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for producing thiophene derivatives . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Thiophene-3-carboxylic acid.

    Reduction: 2-(Thiophen-3-yl)piperidine-1-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, while the piperidine ring can modulate receptor activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.

    Piperidine-1-carbaldehyde: A piperidine derivative with an aldehyde group but lacking the thiophene ring.

    2-(Thiophen-2-yl)piperidine: A similar compound with the thiophene ring attached at a different position.

Uniqueness

2-(Thiophen-3-yl)piperidine-1-carbaldehyde is unique due to the specific positioning of the thiophene ring and the presence of both the piperidine ring and aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-thiophen-3-ylpiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDTDFSNNYWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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